3-Fluoropyridine-2-carboxylic acid
Overview
Description
3-Fluoropyridine-2-carboxylic acid is an organic compound with the molecular formula C6H4FNO2. It is a fluorinated derivative of pyridine, characterized by the presence of a fluorine atom at the third position and a carboxylic acid group at the second position of the pyridine ring.
Mechanism of Action
Target of Action
3-Fluoropyridine-2-carboxylic acid is a derivative of pyridine, which is a basic heterocyclic organic compound Fluorinated pyridines have been shown to have interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various biologically active compounds .
Mode of Action
Fluoropyridines are known to have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This is due to the presence of the strong electron-withdrawing fluorine substituent in the aromatic ring .
Biochemical Pathways
Fluoropyridines are often used in the synthesis of various biologically active compounds , suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
The presence of the fluorine atom could potentially enhance the bioavailability of the compound, as fluorine is known to improve the metabolic stability and permeability of pharmaceuticals .
Result of Action
Fluoropyridines are often used in the synthesis of various biologically active compounds , suggesting that they may have diverse effects at the molecular and cellular level.
Action Environment
The presence of the fluorine atom could potentially enhance the stability of the compound, as fluorine is known to improve the metabolic stability of pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoropyridine-2-carboxylic acid typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-fluoropyridine with carbon dioxide in the presence of a base such as n-butyllithium. The reaction is carried out in a solvent like diethyl ether at low temperatures (around -78°C to -10°C) to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as crystallization and chromatography ensures the removal of impurities .
Chemical Reactions Analysis
Types of Reactions
3-Fluoropyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated pyridine derivatives, while oxidation and reduction reactions can produce corresponding acids, alcohols, or other functionalized compounds .
Scientific Research Applications
3-Fluoropyridine-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine-3-carboxylic acid
- 3-Bromo-5-fluoropyridine-2-carboxylic acid
- 3,5-Difluoropicolinic acid
- 6-Chloro-3-fluoropyridine-2-carboxylic acid
Uniqueness
3-Fluoropyridine-2-carboxylic acid is unique due to the specific positioning of the fluorine atom and carboxylic acid group on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, which can be leveraged in the design of new compounds and materials .
Properties
IUPAC Name |
3-fluoropyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO2/c7-4-2-1-3-8-5(4)6(9)10/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRERRSXDWUCFIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376450 | |
Record name | 3-Fluoropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152126-31-3 | |
Record name | 3-Fluoropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluoropyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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